molecular formula C4H7Cl2N3 B1454957 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride CAS No. 1803585-43-4

4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride

Cat. No. B1454957
M. Wt: 168.02 g/mol
InChI Key: HOJCYAAPPJHIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The “4-(2-chloroethyl)” part suggests that it has a 2-chloroethyl group attached to the 4th position of the triazole ring .


Molecular Structure Analysis

The molecular structure would likely consist of a 1,2,3-triazole ring with a 2-chloroethyl group attached to one of the carbon atoms of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the 2-chloroethyl group might increase the compound’s lipophilicity compared to a simple triazole .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate for Pesticides : The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a compound related to 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride, is highlighted for its role as an important intermediate in preparing pesticides. The study by Ying (2004) explores an efficient synthesis method with a total yield of over 92.3% (Ying, 2004).

  • Corrosion Inhibition : Research into triazole derivatives, such as those by Bentiss et al. (2007), demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is critical for industrial processes where corrosion resistance is paramount (Bentiss et al., 2007).

  • Energetic Materials : Wang et al. (2007) discuss the preparation of triazolyl-functionalized monocationic and diquaternary energetic salts. These compounds exhibit good thermal stability and relatively high density, making them potential candidates for use in energetic materials (Wang et al., 2007).

Biological Applications

  • Antimicrobial and Anti-inflammatory Activities : El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, showing high antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential pharmaceutical applications for triazole derivatives (El-Reedy & Soliman, 2020).

  • Cytotoxic Agents : Liu et al. (2017) report on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties exhibiting potent cytotoxic activities against various human cancer cell lines. This study underscores the potential of triazole derivatives in developing new anticancer agents (Liu et al., 2017).

Future Directions

The future directions would depend on the specific properties and potential applications of the compound. Triazoles are a focus of research in various fields, including medicinal chemistry, due to their stability and versatile reactivity .

properties

IUPAC Name

4-(2-chloroethyl)-2H-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJCYAAPPJHIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride

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